2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol
Overview
Description
“2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol” is a chemical compound with the CAS Number: 1514757-92-6 . It has a molecular weight of 248.09 . The IUPAC name for this compound is 2-[(3-bromo-4-fluorobenzyl)amino]ethanol . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 . This indicates that the compound has a bromo-fluoro benzyl group attached to an aminoethanol moiety.Physical and Chemical Properties Analysis
This compound is a powder . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
Crystal Structure Analysis : A study focusing on monofluorinated small molecules, which are structurally similar to 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol, demonstrated the importance of these compounds in understanding crystal structures, particularly in terms of hydrogen bonding and molecular interactions (Burns & Hagaman, 1993).
Synthesis and Characterization of Schiff Base Ligands : Research involving the synthesis of Schiff base ligands derived from compounds structurally related to this compound highlighted their potential use in forming metal complexes with applications in drug candidacy (Kurt, Temel, Atlan, & Kaya, 2020).
Development of Antimicrobial Agents : A study on the synthesis and characterization of substituted phenyl azetidines, which includes structurally similar compounds, explored their potential as antimicrobial agents, showcasing the broad application of such chemical structures in medical research (Doraswamy & Ramana, 2013).
Investigation of Organometallic Complexes : Research on organometallic compounds, including those with structural similarities to this compound, has implications for understanding the reactivity and applications of these complexes in various chemical reactions (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).
Chemical Synthesis and Drug Development : The synthesis of novel chemical compounds, including those structurally related to this compound, has direct applications in the development of new drugs and therapeutic agents (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).
Fluorescent Sensor Development : The design and synthesis of fluorescent sensors, utilizing compounds structurally akin to this compound, for detecting metal ions and their application in bacterial cell imaging represent another key area of research (Yadav & Singh, 2018).
Properties
IUPAC Name |
2-[(4-bromo-3-fluorophenyl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYROVNBVQVRQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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